molecular formula C7H8N2O2 B13310414 N-hydroxy-5-methylpyridine-3-carboxamide

N-hydroxy-5-methylpyridine-3-carboxamide

Cat. No.: B13310414
M. Wt: 152.15 g/mol
InChI Key: UMMYEGJMKBXPQW-UHFFFAOYSA-N
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Description

N-hydroxy-5-methylpyridine-3-carboxamide: is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a hydroxyl group and a carboxamide group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-methylpyridine-3-carboxamide typically involves the following steps :

    Starting Material: The synthesis begins with 5-methylpyridine-3-carboxylic acid.

    Hydroxylation: The carboxylic acid is subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Amidation: The hydroxylated product is then converted to the carboxamide derivative using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-oxo-5-methylpyridine-3-carboxamide.

    Reduction: Formation of N-hydroxy-5-methylpyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-hydroxy-5-methylpyridine-3-carboxamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets . The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-hydroxy-5-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:

  • N-hydroxy-2-methylpyridine-3-carboxamide
  • N-hydroxy-4-methylpyridine-3-carboxamide
  • N-hydroxy-5-ethylpyridine-3-carboxamide

These compounds share similar structural features but differ in the position or nature of substituents on the pyridine ring. The unique combination of the hydroxyl and carboxamide groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-hydroxy-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5-2-6(4-8-3-5)7(10)9-11/h2-4,11H,1H3,(H,9,10)

InChI Key

UMMYEGJMKBXPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NO

Origin of Product

United States

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